7-Désoxy Doxorubicinole Aglycone (Mélange de Diastéréoisomères) 85%

Vue d'ensemble

Description

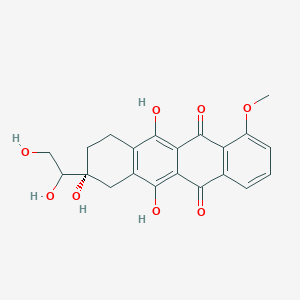

(9R)-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione: is a metabolite of Doxorubicin, a well-known chemotherapy drug. This compound is a synthetic mixture of diastereomers, which are stereoisomers that are not mirror images of each other. It has a molecular formula of C21H20O8 and a molecular weight of 400.38 . This compound is widely used in various scientific and medical research areas, including cancer, cardiovascular diseases, and diabetes studies .

Applications De Recherche Scientifique

7-Deoxy Doxorubicinol Aglycone is extensively used in scientific research due to its diverse applications:

Chemistry: It is used in the synthesis of novel drugs and compounds.

Biology: The compound aids in investigating the structure and function of proteins, enzymes, and other biomolecules.

Medicine: Research has shown its ability to hinder cancer cell growth, mitigate inflammation, and impede the formation of new blood vessels.

Industry: It is used in the development of pharmaceuticals and other chemical products.

Mécanisme D'action

Target of Action

The primary targets of 7-Deoxy Doxorubicinol Aglycone are specific proteins and enzymes within the body . The compound interacts with these targets, potentially inducing alterations in their structure and function .

Mode of Action

It is hypothesized that it interacts with specific proteins and enzymes within the body, potentially inducing alterations in their structure and function . This interaction can lead to changes in biochemical and physiological processes within the body .

Biochemical Pathways

7-Deoxy Doxorubicinol Aglycone affects several biochemical pathways. It has been shown to hinder cancer cell growth, mitigate inflammation, and impede the formation of new blood vessels . Additionally, it exhibits antioxidant properties, reducing the production of free radicals and interfering with specific enzyme activity .

Pharmacokinetics

The pharmacokinetics of 7-Deoxy Doxorubicinol Aglycone involves its absorption, distribution, metabolism, and excretion (ADME). In clinical samples, 7-Deoxy Doxorubicinol Aglycone was the major aglycone detectable in 35/50 samples and a concentration range of 1.0–12.7 μg L−1 . The aglycones proved to be stable in plasma when stored for 24 h at room temperature and for 12 weeks at − 20 °C or − 80 °C .

Result of Action

The molecular and cellular effects of 7-Deoxy Doxorubicinol Aglycone’s action include its ability to hinder cancer cell growth, mitigate inflammation, and impede the formation of new blood vessels . It also exhibits antioxidant properties, reducing the production of free radicals and interfering with specific enzyme activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Deoxy Doxorubicinol Aglycone. For instance, the degradation pattern of doxorubicin in plasma under long-term storage was analyzed with respect to the formation of aglycone products .

Analyse Biochimique

Biochemical Properties

7-Deoxy Doxorubicinol Aglycone (Mixture of Diastereomers) 85% demonstrates a spectrum of biochemical and physiological effects . It has shown its ability to hinder cancer cell growth, mitigate inflammation, and impede the formation of new blood vessels . Although the precise mechanism of action remains incompletely understood, it is hypothesized that 7-Deoxy Doxorubicinol Aglycone (Mixture of Diastereomers) 85% interacts with specific proteins and enzymes within the body, potentially inducing alterations in their structure and function .

Cellular Effects

In clinical samples, 7-Deoxy Doxorubicinol Aglycone (Mixture of Diastereomers) 85% was the major aglycone detectable . The compound demonstrates a spectrum of biochemical and physiological effects . Research has shown its ability to hinder cancer cell growth, mitigate inflammation, and impede the formation of new blood vessels .

Molecular Mechanism

Although the precise mechanism of action remains incompletely understood, it is hypothesized that 7-Deoxy Doxorubicinol Aglycone (Mixture of Diastereomers) 85% interacts with specific proteins and enzymes within the body, potentially inducing alterations in their structure and function .

Temporal Effects in Laboratory Settings

Substantial degradation of doxorubicin in plasma occurred within a storage period of one year, but this did not lead to the formation of aglycones . In clinical samples, 7-Deoxy Doxorubicinol Aglycone (Mixture of Diastereomers) 85% was the major aglycone detectable in 35/50 samples and a concentration range of 1.0–12.7 µg L−1 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Deoxy Doxorubicinol Aglycone involves multiple steps, starting from the precursor Doxorubicin. The process typically includes reduction and deoxygenation reactions to remove the hydroxyl group at the 7th position. Common reagents used in these reactions include sodium borohydride and palladium on carbon. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of 7-Deoxy Doxorubicinol Aglycone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The compound is then formulated as a mixture of diastereomers with a purity of 85% .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Deoxy Doxorubicinol Aglycone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can further modify the compound by adding hydrogen atoms.

Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like bromine or chlorine are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Comparaison Avec Des Composés Similaires

Doxorubicin: The parent compound from which 7-Deoxy Doxorubicinol Aglycone is derived.

Doxorubicinol: Another metabolite of Doxorubicin with different functional groups.

Epirubicin: A stereoisomer of Doxorubicin with similar applications in cancer treatment.

Uniqueness: 7-Deoxy Doxorubicinol Aglycone is unique due to its specific structural modifications, which result in different biochemical and physiological effects compared to its parent compound and other metabolites. Its ability to form a mixture of diastereomers adds to its distinctiveness, providing a broader range of interactions with biological targets .

Propriétés

IUPAC Name |

(9R)-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O8/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,13,22-24,26,28H,5-8H2,1H3/t13?,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJIPNOEJDYNRR-QUXALOBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(CO)O)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](CC4)(C(CO)O)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675665 | |

| Record name | (8R)-8-(1,2-Dihydroxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187105-52-8 | |

| Record name | (8R)-8-(1,2-Dihydroxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)

amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic](/img/new.no-structure.jpg)

![(7S,11S,12S,13S,14R,15R,16R,17S,18S)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B1140550.png)

pyrimidine-2,4-dione](/img/structure/B1140558.png)

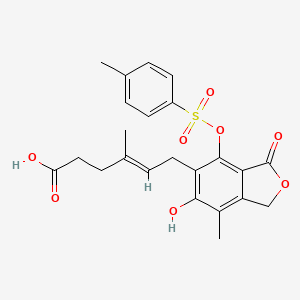

![(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid](/img/structure/B1140561.png)

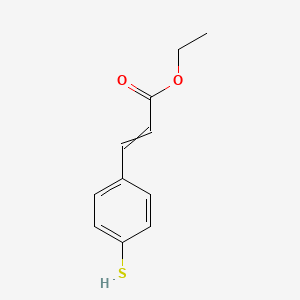

![methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B1140562.png)